Photorearrangement Product Divergence: 2-Methyl-5-nitrofuran vs. 3-Methyl-2-nitrofuran
Under identical photoirradiation conditions, 2-methyl-5-nitrofuran undergoes a clean rearrangement to a 3-hydroxyiminofuran-2(3H)-one derivative, a pathway shared with 2-nitrofuran. In contrast, its regioisomer 3-methyl-2-nitrofuran is converted into 5-hydroxyimino-3-methylfuran-2(4H)-one, demonstrating divergent reaction outcomes based solely on methyl group position [1].
| Evidence Dimension | Photochemical reaction product |
|---|---|
| Target Compound Data | 3-hydroxyiminofuran-2(3H)-one derivative (identical rearrangement to 2-nitrofuran) |
| Comparator Or Baseline | 3-methyl-2-nitrofuran (converted to 5-hydroxyimino-3-methylfuran-2(4H)-one) |
| Quantified Difference | Qualitative product divergence; structural confirmation by isolation |
| Conditions | Irradiation of nitrofuran solutions; exact wavelengths and solvents as described in J. Chem. Soc., Perkin Trans. 1, 1972, 2527-2528 |
Why This Matters
For researchers designing photochemical transformations or studying nitrofuran reactivity, this data confirms that 2-methyl-5-nitrofuran provides predictable, well-characterized rearrangement behavior distinct from its 3-methyl analog, reducing experimental uncertainty in synthesis planning.
- [1] Hunt R, Reid ST. Photochemical transformations. Part VI. The photorearrangement of 2-nitrofuran and 2-nitropyrrole. J Chem Soc, Perkin Trans 1. 1972;2527-2528. doi:10.1039/P19720002527 View Source
